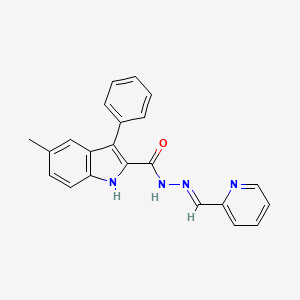![molecular formula C20H16F3NO2S B5526361 7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)
7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the query involves multi-step chemical reactions often incorporating trifluoromethyl groups and thiophene moieties to achieve the desired heterocyclic structures. For instance, Song et al. (2008) detailed a one-pot synthesis method for trifluoromethyl-containing heterocycles, which could be relevant to the synthesis of the compound by highlighting the utility of trifluoromethyl groups in synthesizing complex heterocycles (Song et al., 2008).
Molecular Structure Analysis
Investigations into similar compounds reveal detailed molecular structure analyses through techniques like X-ray diffraction. For instance, the study by Da (2002) on a related hexahydroquinoline derivative provides insights into how such compounds are structurally characterized, which is crucial for understanding the molecular geometry and interactions of our compound of interest (Da, 2002).
Chemical Reactions and Properties
Chemical reactions involving such molecules often lead to diverse derivatives with unique properties. The research by Fatma et al. (2015) on the synthesis and characterization of a novel pyranoquinoline derivative underlines the complex reactivity and potential for generating diverse chemical entities (Fatma et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, stability, and crystal structure are essential for understanding the practical applications of these compounds. The study by Tolstikov et al. (2014) on the synthesis and characterization of tetrahydro-3H-cyclopenta[c]quinolines provides a foundation for exploring the physical characteristics of similar compounds, including their stability and crystallographic properties (Tolstikov et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, bonding, and interactions, are crucial for the application and functionality of these compounds. Research such as that by Wazzan et al. (2016), which explores the DFT and TD-DFT/PCM calculations on related quinoline dyes, sheds light on the electronic structure and reactivity of such molecules, providing insights into their chemical behavior (Wazzan et al., 2016).
科学的研究の応用
Synthesis and Characterization The synthesis of trifluoromethyl containing heterocycles is a topic of significant interest, with methods developed for creating derivatives through one-pot multi-component reactions, indicating the versatility and potential for customization of such compounds. For instance, the synthesis of 2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives demonstrates the capability to generate complex molecules with potential for diverse applications, highlighting the importance of trifluoromethyl groups in modulating chemical properties (Song et al., 2008).
Reactivity and Transformations The reactivity of such compounds is another area of exploration, with studies showing how they can undergo further transformations to create new chemical entities. This reactivity is crucial for developing new materials or drugs, as it allows for the creation of compounds with tailored properties. The manipulation of quinoxaline-containing architectures to design electron transport materials, for instance, illustrates how the electronic properties of these compounds can be adjusted for specific applications, such as in organic light-emitting diodes (OLEDs) (Yin et al., 2016).
Applications in Materials Science The use of such compounds in materials science, particularly in the development of electronic materials, is a significant area of research. The study on manipulating the LUMO distribution of quinoxaline-containing architectures for the design of electron transport materials showcases the potential of these compounds in fabricating devices with high performance and efficiency, demonstrating the practical applications of such chemical entities in modern technology (Yin et al., 2016).
特性
IUPAC Name |
7-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S/c21-20(22,23)13-5-3-11(4-6-13)14-10-18(26)24-15-8-12(9-16(25)19(14)15)17-2-1-7-27-17/h1-7,12,14H,8-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNGCUCZNJQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)
![2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5526285.png)
![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)
![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)
![2,4-dihydroxy-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B5526314.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)benzoyl]-3-methylpiperidine](/img/structure/B5526324.png)

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)
![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)
![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)
![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)